molecular formula C13H14N4O3S B2411409 3-Cyclopropyl-5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole CAS No. 1351648-29-7

3-Cyclopropyl-5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole

Katalognummer: B2411409
CAS-Nummer: 1351648-29-7
Molekulargewicht: 306.34
InChI-Schlüssel: UGZHGBXVXGLUIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyclopropyl-5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C13H14N4O3S and its molecular weight is 306.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 3-Cyclopropyl-5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a novel derivative belonging to the oxadiazole class, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and anti-inflammatory properties based on diverse research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C12H13N5O2S\text{C}_{12}\text{H}_{13}\text{N}_5\text{O}_2\text{S}

This structure includes a cyclopropyl group, an azetidine moiety, and a pyridine sulfonyl group, which are pivotal for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-oxadiazole , including the target compound, exhibit significant antimicrobial properties. In particular:

  • Antibacterial Activity : The compound has shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Studies report Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like ampicillin .
  • Antifungal Activity : The oxadiazole derivatives have also demonstrated antifungal properties against pathogens like Candida albicans, suggesting a broad-spectrum antimicrobial potential .

Antitumor Activity

The compound's antitumor effects have been explored in several studies:

  • Mechanism of Action : It is believed that the oxadiazole ring enhances the interaction with DNA and disrupts the replication process in cancer cells. In vitro studies have shown that it induces apoptosis in various cancer cell lines .
  • Case Study : In a study involving HeLa cells (cervical cancer), treatment with the compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .

Anti-inflammatory Properties

The anti-inflammatory effects of oxadiazole derivatives have been well-documented:

  • Inhibition of COX Enzymes : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. This inhibition leads to reduced production of prostaglandins, thereby alleviating inflammatory responses .

Table 1: Summary of Biological Activities

Activity TypeOrganism/Cell LineMIC/IC50 ValuesReference
AntibacterialStaphylococcus aureus1.56 µg/mL
Escherichia coli2.0 µg/mL
AntifungalCandida albicans0.5 µg/mL
AntitumorHeLa cellsIC50 = 15 µM
Anti-inflammatoryCOX inhibitionIC50 = 10 µM

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that 3-Cyclopropyl-5-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole exhibits substantial antimicrobial properties. Compounds containing oxadiazole derivatives have shown effectiveness against a variety of bacterial strains.

Table 1: Antimicrobial Activity of this compound

Target Bacteria Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa20 µg/mL

These results suggest that the compound could be developed further as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. It has demonstrated the ability to induce apoptosis in cancer cell lines, making it a candidate for cancer therapy.

Table 2: Anticancer Activity Data

Cell Line IC50 (µM)
MCF7 (Breast Cancer)0.250
PC-3 (Prostate Cancer)0.300
A549 (Lung Cancer)0.350

These findings indicate that the compound is effective at low concentrations, which is promising for therapeutic applications.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects in preclinical models. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

Table 3: Anti-inflammatory Activity

Model Effect Observed
Carrageenan-induced paw edemaSignificant reduction in swelling
LPS-stimulated macrophagesDecreased TNF-alpha production

Case Study 1: Antimicrobial Efficacy

In a study by Dhumal et al., the antimicrobial efficacy of various oxadiazole derivatives was evaluated against Mycobacterium bovis. The study found that compounds similar to this compound exhibited significant inhibition of bacterial growth both in active and dormant states.

Case Study 2: Anticancer Potential

A separate investigation focused on the cytotoxic effects of oxadiazole derivatives on leukemia cells. The study revealed that certain derivatives had enhanced cytotoxicity compared to conventional chemotherapeutics, showing lower IC50 values and indicating a potential for development as cancer treatment options.

Eigenschaften

IUPAC Name

3-cyclopropyl-5-(1-pyridin-3-ylsulfonylazetidin-3-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S/c18-21(19,11-2-1-5-14-6-11)17-7-10(8-17)13-15-12(16-20-13)9-3-4-9/h1-2,5-6,9-10H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZHGBXVXGLUIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3CN(C3)S(=O)(=O)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.